Acranil

Description

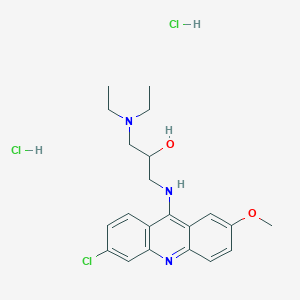

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1684-42-0 |

|---|---|

Molecular Formula |

C21H27Cl2N3O2 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C21H26ClN3O2.ClH/c1-4-25(5-2)13-15(26)12-23-21-17-8-6-14(22)10-20(17)24-19-9-7-16(27-3)11-18(19)21;/h6-11,15,26H,4-5,12-13H2,1-3H3,(H,23,24);1H |

InChI Key |

SSDTVXNTGXKATD-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl.Cl |

Canonical SMILES |

CCN(CC)CC(CNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl |

Other CAS No. |

1684-42-0 |

Related CAS |

522-20-3 (Parent) |

Synonyms |

acranil acranil dihydrochloride chlormetacrine |

Origin of Product |

United States |

Foundational & Exploratory

Acranil: A Technical Deep-Dive into its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acranil, chemically known as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol and also referred to as Chlormetacrine, is a synthetic acridine (B1665455) derivative that has been investigated for its potential as an anticancer agent. Acridine-based compounds have a long history in medicinal chemistry, with many exhibiting potent biological activities stemming from their ability to intercalate with DNA. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo anticancer activity, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism by which this compound is believed to exert its cytotoxic effects is through the disruption of DNA synthesis and function. This is achieved through two principal actions:

-

DNA Intercalation: The planar tricyclic acridine ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Topoisomerase II Inhibition: this compound also functions as a topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which are highly cytotoxic and trigger apoptotic cell death.[1][2]

The following diagram illustrates the proposed mechanism of this compound-induced cytotoxicity.

Quantitative Analysis of In Vitro Cytotoxicity

| Compound Class | Specific Derivative(s) | Assay Type | IC50 Value (µM) | Reference |

| 9-Acridinyl amino acid derivatives | Compounds 6, 7, 8, and 9 | Topoisomerase IIα inhibition | 13 - 16 | [3] |

| Amsacrine (reference compound) | m-AMSA | Topoisomerase IIα inhibition | 16 | [3] |

| Acridine/sulfonamide hybrids | Compound 7c | Topoisomerase II inhibition | 7.33 | [3] |

This table summarizes the inhibitory activities of structurally related 9-aminoacridine (B1665356) derivatives, providing a reference for the expected potency of this compound.[3]

Preclinical In Vivo Studies: The Dalton's Lymphoma Ascites (DLA) Model

The in vivo anticancer potential of this compound and its derivatives has been assessed using the Dalton's Lymphoma Ascites (DLA) model in mice. This transplantable murine tumor model is widely used for screening potential anticancer agents. In this model, DLA cells are injected intraperitoneally into mice, leading to the development of ascitic tumors. The efficacy of the test compound is evaluated based on parameters such as:

-

Tumor Volume and Weight: Reduction in the volume and weight of the ascitic fluid.

-

Tumor Cell Count: Decrease in the number of viable tumor cells in the ascitic fluid.

-

Mean Survival Time (MST) and Increase in Life Span (ILS): An increase in the survival time of the treated animals compared to the control group.

-

Hematological Parameters: Monitoring of blood cell counts to assess the compound's effect on the host's hematopoietic system.

-

Biochemical Parameters: Analysis of liver and kidney function markers to evaluate potential toxicity.

While specific quantitative data from this compound studies using the DLA model are not detailed in the available literature, the general methodology provides a framework for its in vivo evaluation.[4][5][6]

The following diagram outlines the typical workflow for a DLA model study.

References

- 1. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Antitumor activity of silver nanoparticles in Dalton’s lymphoma ascites tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Discovery and Synthesis of Acranil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acranil, a substituted 9-aminoacridine (B1665356) derivative, emerged from the extensive research into acridine (B1665455) compounds as potential therapeutic agents, particularly in the field of antimalarials. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound. It details the chemical principles and experimental protocols for its synthesis, presents available quantitative data on its physicochemical and biological properties, and illustrates its putative mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Acridine Scaffold in Drug Discovery

Acridine, a nitrogen-containing heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry. The planar tricyclic ring system of acridine allows it to intercalate into DNA, a property that has been exploited in the development of anticancer and antimicrobial agents. The discovery of the antimalarial properties of quinacrine, an acridine derivative, during World War II spurred further investigation into this chemical class, leading to the synthesis and evaluation of numerous analogues, including this compound.

Physicochemical Properties of this compound

This compound, chemically known as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol, is typically used as its dihydrochloride (B599025) salt. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol dihydrochloride | [1] |

| Synonyms | This compound dihydrochloride, Chlormetacrine dihydrochloride, SKF 16214A2 | [1] |

| CAS Number | 1684-42-0 | [1] |

| Molecular Formula | C₂₁H₂₈Cl₃N₃O₂ | [1] |

| Molecular Weight | 460.8 g/mol | [1] |

| Canonical SMILES | CCN(CC)CC(CN(C1=C2C=C(C=C1)OC)C3=C4C(=NC2=C(C=C4)Cl)N)O.Cl.Cl |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound involves a multi-step process, beginning with the construction of the acridine core, followed by the introduction of the amino alcohol side chain. The following protocol is a representative synthesis based on established methods for preparing 9-aminoacridine derivatives.

Synthesis of 6,9-dichloro-2-methoxyacridine (B108733)

The synthesis of the acridine core is a critical first step. A common method involves the cyclization of an N-phenylanthranilic acid derivative.

Experimental Workflow for 6,9-dichloro-2-methoxyacridine Synthesis

Caption: Workflow for the synthesis of the acridine core.

Protocol:

-

Ullmann Condensation: A mixture of 2-amino-4-chlorobenzoic acid and 3-methoxyaniline is heated in the presence of a copper catalyst (e.g., copper(II) oxide) and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., nitrobenzene (B124822) or N-methyl-2-pyrrolidone). The reaction mixture is refluxed for several hours. After cooling, the product, N-(3-methoxyphenyl)-4-chloroanthranilic acid, is isolated by acidification and filtration.

-

Cyclization: The resulting N-(3-methoxyphenyl)-4-chloroanthranilic acid is then heated with phosphorus oxychloride (POCl₃) to effect cyclization and chlorination at the 9-position. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully treated with ice and made alkaline with ammonia (B1221849) to precipitate the crude 6,9-dichloro-2-methoxyacridine. The product is then purified by recrystallization.

Synthesis of 1-((6-chloro-2-methoxyacridin-9-yl)amino)-3-(diethylamino)propan-2-ol (this compound)

The final step involves the nucleophilic substitution of the 9-chloro group with the amino alcohol side chain.

Experimental Workflow for this compound Synthesis

Caption: Final steps in the synthesis of this compound.

Protocol:

-

Nucleophilic Substitution: 6,9-dichloro-2-methoxyacridine is reacted with 1-amino-3-(diethylamino)propan-2-ol in a suitable solvent, such as phenol (B47542) or a high-boiling alcohol, at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution at the C9 position of the acridine ring.

-

Purification and Salt Formation: After the reaction is complete, the solvent is removed, and the crude product is purified, for instance by column chromatography. To obtain the dihydrochloride salt, the free base is dissolved in an appropriate solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The resulting precipitate of this compound dihydrochloride is then collected by filtration and dried.

Biological Activity and Mechanism of Action

Antimalarial Activity

The antimalarial activity of acridine derivatives is often evaluated against different strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency. For many 9-aminoacridine derivatives, IC₅₀ values against both chloroquine-sensitive and chloroquine-resistant strains are in the nanomolar to low micromolar range.

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline (B57606) and acridine-based antimalarials is the inhibition of hemozoin formation in the malaria parasite.

Signaling Pathway of Hemozoin Inhibition

Caption: Proposed mechanism of this compound's antimalarial action.

The parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin. This compound is believed to interfere with this detoxification process by capping the growing hemozoin crystals, preventing further polymerization. The accumulation of toxic free heme leads to oxidative stress and damage to parasite membranes and proteins, ultimately resulting in parasite death.

Other Potential Mechanisms

In addition to hemozoin inhibition, 9-aminoacridines have been shown to intercalate with DNA, which can inhibit DNA replication and transcription. Some studies also suggest that these compounds can affect various cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.

Inhibition of PI3K/AKT/mTOR Pathway by 9-Aminoacridines

References

Acranil's Interaction with DNA: A Technical Guide to its Intercalation Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acranil, also known as Amsacrine (B1665488) (m-AMSA), is a synthetic aminoacridine derivative with significant antineoplastic properties. Its clinical efficacy, particularly in the treatment of acute leukemias, is primarily attributed to its interaction with DNA.[1] This technical guide provides an in-depth exploration of the DNA intercalation properties of this compound, focusing on its binding characteristics, the experimental methodologies used for its study, and the cellular signaling pathways it triggers. The core mechanism of this compound's action involves its insertion between the base pairs of the DNA double helix, a process known as intercalation. This event physically distorts the DNA structure, leading to the inhibition of critical cellular processes such as DNA replication and transcription by impeding the function of enzymes like DNA and RNA polymerases.[1] Furthermore, this compound is a potent poison of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication. By stabilizing the transient DNA-topoisomerase II complex, this compound leads to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[1]

Quantitative Analysis of this compound-DNA Interactions

The binding of this compound to DNA is a dynamic process characterized by specific quantitative parameters. While a comprehensive thermodynamic profile for this compound itself is dispersed throughout the literature, studies on this compound and its derivatives provide valuable insights into its binding affinity.

Table 1: DNA Binding and Inhibition Data for this compound and Related Compounds

| Compound | Parameter | Value | Method | Reference |

| Amsacrine (this compound) | Association Rate Constant (k_on) | > 10⁶ M⁻¹s⁻¹ | Stopped-flow spectrophotometry | [2] |

| Dissociation Time Constants | < 1 to 6 ms | Stopped-flow spectrophotometry | [2] | |

| Acridine-thiosemicarbazone Derivative (DL-08) | IC₅₀ (B16-F10 cells) | 14.79 µM | Cell viability assay | [3] |

| Acridine-thiosemicarbazone Derivative (CL-07) | Binding Constant (K_b) | 4.75 x 10⁴ M⁻¹ | Spectroscopic methods | [3] |

| Stern-Volmer Constant (K_sv) | 2.6 x 10³ M⁻¹ | Fluorescence quenching | [3] |

Core Experimental Protocols

The characterization of this compound's DNA intercalation properties relies on a suite of biophysical and biochemical techniques. The following sections detail the methodologies for key experiments.

UV-Visible Spectroscopy for DNA Binding Analysis

UV-Vis spectroscopy is a fundamental technique to observe the interaction between a small molecule and DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the drug's absorption spectrum.[4]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the DNA concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).

-

Ensure all solutions are at a constant temperature (e.g., 25°C).

-

-

Titration:

-

Place a fixed concentration of this compound solution in a 1 cm path length quartz cuvette.

-

Record the initial UV-Vis spectrum of the this compound solution from 220 nm to 500 nm.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance and the wavelength of maximum absorbance (λ_max) of this compound.

-

The binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) versus [DNA], where ε_a is the apparent extinction coefficient, and ε_f is the extinction coefficient of the free drug.

-

Fluorescence Quenching Assay

Fluorescence spectroscopy is a highly sensitive method to study DNA binding. The intrinsic fluorescence of a molecule like this compound can be quenched upon intercalation into the DNA double helix due to the interaction with the DNA bases.

Protocol:

-

Instrumentation Setup:

-

Use a spectrofluorometer with a thermostatically controlled cuvette holder.

-

Set the excitation wavelength to the λ_max of this compound and record the emission spectrum over a suitable range.

-

-

Titration:

-

Place a dilute solution of this compound in a quartz fluorescence cuvette.

-

Record the initial fluorescence emission spectrum.

-

Add successive aliquots of a concentrated DNA solution to the cuvette.

-

After each addition, mix and allow the solution to equilibrate before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the DNA concentration.

-

The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv).

-

Topoisomerase II Inhibition Assay

This assay directly measures the functional consequence of this compound's interaction with the DNA-topoisomerase II complex. This compound stabilizes the cleavage complex, inhibiting the religation of the DNA strands and thus preventing the relaxation of supercoiled DNA.[3]

Protocol:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), human topoisomerase IIα, and the appropriate reaction buffer.

-

Add varying concentrations of this compound or a vehicle control. A known topoisomerase II poison like etoposide (B1684455) or a stock solution of mAMSA can be used as a positive control.[3]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV illumination.

-

Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band compared to the control without the drug.

-

Visualization of Cellular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study them.

Caption: Experimental workflow for characterizing this compound-DNA interactions.

Caption: Cellular signaling pathways activated by this compound-induced DNA damage.

Conclusion

This compound's efficacy as an anticancer agent is deeply rooted in its ability to intercalate into DNA and poison topoisomerase II. This guide has provided a comprehensive overview of the quantitative aspects of these interactions, detailed experimental protocols for their investigation, and a visual representation of the downstream cellular signaling events. A thorough understanding of these molecular mechanisms is paramount for the rational design of novel, more effective acridine-based chemotherapeutics and for optimizing the clinical application of existing drugs like this compound. Further research focusing on obtaining a complete thermodynamic profile of this compound's DNA binding and elucidating the intricate details of the signaling pathways it modulates will undoubtedly contribute to the advancement of cancer therapy.

References

- 1. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 2. Kinetic and equilibrium studies of the interaction of amsacrine and anilino ring-substituted analogues with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Acridine (B1665455) Derivatives

Abstract

Acridine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for over a century. Their planar tricyclic structure is a key feature that enables a variety of biological actions, most notably DNA intercalation and the inhibition of essential cellular enzymes. This technical guide provides a comprehensive overview of the multifaceted biological activities of acridine derivatives, with a focus on their anticancer, antimalarial, and anti-inflammatory properties. We present quantitative data from key studies, detail the experimental protocols used for their evaluation, and illustrate the primary mechanisms of action and associated signaling pathways.

Core Mechanisms of Action

The biological activity of most acridine derivatives stems from two primary mechanisms: their ability to interact directly with DNA and their capacity to inhibit critical enzymes involved in cellular processes.

DNA Intercalation

The planar aromatic ring system of the acridine scaffold allows it to insert itself between the base pairs of the DNA double helix.[1] This non-covalent interaction is primarily driven by π-π stacking forces with the DNA bases.[1] This insertion leads to significant structural distortions, including the unwinding of the DNA helix and an increase in its length.[1] Consequently, vital cellular processes such as DNA replication and transcription are disrupted, often leading to cell cycle arrest and apoptosis.[2]

Caption: Mechanism of DNA intercalation by an acridine derivative.

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation.[3][4] Many acridine derivatives, including the well-known anticancer agent amsacrine, function as topoisomerase II inhibitors.[5][6] They act by stabilizing the "cleavage complex," a transient state where the enzyme is covalently bound to the DNA after inducing a double-strand break.[3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptotic cell death.

Anticancer Activity

The antiproliferative properties of acridine derivatives have been extensively studied, leading to the development of clinically used anticancer drugs.[7] Their efficacy is largely attributed to the mechanisms of DNA intercalation and topoisomerase inhibition.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of various acridine derivatives against several human cancer cell lines.

| Compound Class/Name | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Acridine-Thiosemicarbazone (DL-08) | B16-F10 (Murine Melanoma) | 14.79 | [8] |

| Acridine/Sulfonamide Hybrid (8b) | HepG2 (Hepatocellular Carcinoma) | 14.51 | [5] |

| Acridine/Sulfonamide Hybrid (8b) | HCT-116 (Colon Carcinoma) | 9.39 | [5] |

| Acridine/Sulfonamide Hybrid (8b) | MCF-7 (Breast Carcinoma) | 8.83 | [5] |

| Acridine/Sulfonamide Hybrid (5b) | MCF-7 (Breast Carcinoma) | 5.88 | [5] |

| Acridine Derivative (3g) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205) etc. | Active at 1 x 10⁻⁵ M (10 µM) | [9] |

| Acridine Derivative (3m) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205) etc. | Active at 1 x 10⁻⁵ M (10 µM) | [9] |

| Acridine Derivative (5g) | Breast (MCF-7), Liver (HEP-2), Colon (COLO-205) etc. | Active at 1 x 10⁻⁵ M (10 µM) | [9] |

Topoisomerase Inhibition Data

The inhibitory activity against topoisomerase enzymes is a key indicator of the anticancer potential of these compounds.

| Compound Class/Name | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Acridine/Sulfonamide Hybrid (7c) | Topoisomerase II | 7.33 | [5] |

| Acridine/Sulfonamide Hybrid (8b) | Topoisomerase I | 3.41 | [5] |

| 9-Acridinyl amino acid derivatives | Topoisomerase IIα | 13 - 16 | [3] |

| Amsacrine (m-AMSA) | Topoisomerase IIα | 16 | [3] |

Antimalarial Activity

Acridine derivatives were among the first synthetic drugs used to treat malaria, with quinacrine (B1676205) being a notable example.[10][11] Their mechanism of action in Plasmodium falciparum is believed to involve the inhibition of heme detoxification, a process vital for the parasite's survival, in addition to DNA intercalation.[10]

Quantitative Antimalarial Data

The table below presents the in vitro antimalarial activity of various acridine derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| Compound Class/Name | P. falciparum Strain(s) | IC₅₀ (nM) | Reference(s) |

| Tetrahydroacridone (27) | D6 (CQS) | 0.0190 | [12] |

| Tetrahydroacridone (30) | D6 (CQS) | 0.0230 | [12] |

| Acridone Derivative (7) | D6 (CQS) | 0.740 (pM) | [12] |

| Triazole-Acridine Hybrid (33b) | - | 4.21 | [10] |

| Triazole-Acridine Hybrid (33c) | - | 4.27 | [10] |

| Triazole-Acridine Hybrid (33a) | - | 6.97 | [10] |

| Artemisinin-Acridine Hybrid (23a) | 3D7 (CQS) / K1 (CQR) | 9.67 / 7.20 | [10] |

| Morpholinyl Derivative (13a/b) | CQS / CQR | 9-10 / 30 | [10] |

Anti-inflammatory Activity

Recent studies have highlighted the potential of acridine derivatives as anti-inflammatory agents.[7] Their activity is mediated, at least in part, by suppressing the release of inflammatory mediators from cells like macrophages, neutrophils, and mast cells.[13] This may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Anti-inflammatory Data

The following data illustrates the inhibitory effects of 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives on various inflammatory responses.

| Compound ID | Assay | Cell Type | IC₅₀ (µM) | Reference(s) |

| 3 | Lysosomal Enzyme Secretion | Neutrophils | 8.2 | [13] |

| 3 | β-glucuronidase Secretion | Neutrophils | 4.4 | [13] |

| 4 | Mast Cell Degranulation | Rat Peritoneal Mast Cells | 16-21 | [13] |

| 10 | Mast Cell Degranulation | Rat Peritoneal Mast Cells | 16-21 | [13] |

| 11 | Mast Cell Degranulation | Rat Peritoneal Mast Cells | 16-21 | [13] |

| 5 | TNF-α Production | RAW 264.7 Macrophages | Efficacious | [13] |

| 9 | TNF-α Production | RAW 264.7 Macrophages | Efficacious | [13] |

| 2 | TNF-α Production | N9 Microglial Cells | Potent | [13] |

| 12 | TNF-α Production | N9 Microglial Cells | Potent | [13] |

Relevant Inflammatory Signaling Pathways

Acridine derivatives may exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation.[14][]

-

NF-κB Pathway: This pathway is a master regulator of the immune response.[16] In its canonical form, activation (e.g., by TNF-α) leads to the phosphorylation and degradation of the inhibitor IκB. This frees the NF-κB dimer (typically p50/RelA) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[17][18]

-

MAPK Pathway: This is a three-tiered kinase cascade (MAP3K → MAP2K → MAPK) that transduces extracellular signals to regulate cellular processes like inflammation and apoptosis.[][19] Key MAPK families involved in inflammation include ERK, JNK, and p38.

Caption: Potential inhibition points for acridine derivatives in inflammatory pathways.

Detailed Experimental Protocols

This section provides methodologies for key assays used to evaluate the biological activity of acridine derivatives.

Topoisomerase II DNA Decatenation Assay

This assay is the gold standard for measuring Topoisomerase II (Topo II) activity and its inhibition.[3]

-

Principle: Topo II can resolve interlocked (catenated) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. Inhibitors prevent this decatenation. Catenated kDNA is too large to enter an agarose (B213101) gel, while the decatenated minicircles can migrate freely.[3][4]

-

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

Agarose gel (1%), Ethidium Bromide or other DNA stain

-

-

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test acridine derivative at various concentrations. Include a no-inhibitor control.

-

Enzyme Addition: Add 1-2 units of human Topo IIα to each reaction tube.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with a DNA stain and visualize under a UV transilluminator. Inhibition is indicated by the persistence of the catenated kDNA band at the origin and a reduction in the decatenated minicircle bands.[3]

-

UV-Visible Spectrophotometry for DNA Binding Analysis

This method determines the binding affinity of a compound to DNA by monitoring changes in its absorption spectrum upon titration with DNA.[2]

-

Principle: Intercalation of an acridine derivative into DNA typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift in the wavelength of maximum absorbance).[1][2]

-

Materials:

-

Acridine derivative stock solution

-

Calf Thymus DNA (ctDNA) stock solution

-

Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 50 mM NaCl)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

-

-

Protocol:

-

Sample Preparation: Prepare a solution of the acridine derivative at a fixed concentration in a quartz cuvette.

-

Initial Spectrum: Record the absorption spectrum of the compound alone.

-

Titration: Incrementally add small aliquots of the ctDNA stock solution to the cuvette. Mix thoroughly and allow the solution to equilibrate for 5 minutes after each addition.

-

Spectral Recording: Record the absorption spectrum after each DNA addition.

-

Analysis: Continue the titration until no further significant changes in the spectrum are observed. The binding constant (Kb) can be calculated from the spectral changes using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.[2]

-

Caption: A generalized experimental workflow for acridine derivative drug discovery.

Conclusion and Future Directions

Acridine derivatives remain a cornerstone in the development of therapeutic agents due to their potent and diverse biological activities. Their established roles as DNA intercalators and topoisomerase inhibitors continue to make them valuable scaffolds for anticancer drug design. Furthermore, emerging research into their antimalarial and anti-inflammatory properties opens new avenues for therapeutic applications. Future research should focus on designing novel derivatives with enhanced target specificity and reduced off-target toxicity. A deeper understanding of their interactions with specific signaling pathways will be crucial for optimizing their therapeutic potential and developing next-generation acridine-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Next-Generation Antimalarial Acridones with Radical Cure Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. youtube.com [youtube.com]

- 19. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]

Acranil as a Topoisomerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Acranil and its derivatives as inhibitors of topoisomerase enzymes, critical targets in cancer therapy. This document outlines their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the associated cellular pathways and research workflows.

Introduction: The Role of Topoisomerases and the Acridine (B1665455) Scaffold

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling, knotting, and catenation, which arise during critical cellular processes like replication, transcription, and recombination.[1][2] Topoisomerase I (Topo I) creates transient single-strand breaks, while Topoisomerase II (Topo II) generates temporary double-strand breaks to manage DNA topology.[1][2][3] Due to their heightened activity in rapidly proliferating cancer cells, topoisomerases are a key target for anticancer drugs.[3]

Topoisomerase inhibitors are broadly classified into two categories:

-

Topoisomerase Poisons: These agents stabilize the covalent complex between the topoisomerase enzyme and DNA, known as the cleavage complex. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[1][4] Examples include etoposide (B1684455) and doxorubicin.[5]

-

Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerases without trapping the cleavage complex. They can block the enzyme before DNA cleavage or after re-ligation is complete.[6] This mechanism avoids the generation of extensive DNA strand breaks that can lead to secondary malignancies, a significant concern with topoisomerase poisons.[7][8]

This compound and its derivatives, belonging to the 9-aminoacridine (B1665356) class of compounds, have emerged as potent catalytic inhibitors of Topoisomerase II.[7][8] Their planar acridine core allows them to intercalate into DNA, a key feature contributing to their ability to inhibit topoisomerase enzymes.[9] This guide focuses on the scientific basis for their activity and the methodologies used to characterize them.

Mechanism of Action of this compound and its Derivatives

This compound and related 9-anilinoacridines function primarily as catalytic inhibitors of human Topoisomerase II (Topo II).[7][8] Unlike topoisomerase poisons such as etoposide, which stabilize the Topo II-DNA cleavage complex, acridine-based catalytic inhibitors prevent the enzyme from completing its catalytic cycle without generating a significant number of DNA strand breaks.[7][8] This distinction is crucial as it is hypothesized to reduce the risk of therapy-related secondary leukemias.[7][8][10]

The primary mode of cell death induced by these acridine-based agents is apoptosis.[7][8] By inhibiting Topo II, these compounds disrupt DNA replication and other essential cellular processes, ultimately leading to the activation of the apoptotic cascade.[11]

The following diagram illustrates the proposed signaling pathway initiated by this compound-mediated Topoisomerase II inhibition.

Caption: Signaling pathway of this compound-mediated Topoisomerase II inhibition leading to apoptosis.

Quantitative Data: Inhibitory Activity of Acridine Derivatives

The following table summarizes the inhibitory concentrations of various acridine derivatives against cancer cell lines and topoisomerase enzymes. These values highlight the potency of this class of compounds.

| Compound/Derivative | Target | Cell Line(s) | IC50 / EC50 (µM) | Reference |

| Acridine-based Catalytic Inhibitors | Proliferation | NSCLC (H460, A549, H2009, H2030) | 8.15 - 42.09 | [7][8] |

| Acridine–Thiosemicarbazone (DL-08) | Proliferation | B16-F10 | 14.79 | [9] |

| Acridine–Thiosemicarbazone (DL-01) | Proliferation | K-562, K-562 Lucena 1 | 11.45 - 17.32 | [9] |

| Acridine–Thiosemicarbazone (DL-08) | Proliferation | K-562, K-562 Lucena 1 | 11.45 - 17.32 | [9] |

| 9-anilinoacridine derivatives (SO2-containing) | Topo II-mediated DNA religation | In vitro | 1 - 5 | [12] |

| Benzo[a]phenazine derivative (Compound 6) | Topoisomerase II | In vitro | 6.9 | [13] |

| Anthracenyl-amino acid conjugates | Proliferation | CHO and A2780 | 3.5 - 29.7 | [14] |

Experimental Protocols

The characterization of acridine derivatives as topoisomerase inhibitors involves a series of in vitro assays. Below are detailed methodologies for key experiments.

Topoisomerase II DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Topoisomerase II, which relaxes supercoiled DNA.

Principle: Topoisomerase II converts supercoiled plasmid DNA (Form I) into a relaxed form (Form II). Catalytic inhibitors prevent this conversion, leaving the DNA in its supercoiled state. The different DNA topoisomers are then separated by agarose (B213101) gel electrophoresis.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

-

Agarose gel (1% in TBE or TAE buffer)

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

Assay Buffer

-

Supercoiled DNA (e.g., 0.5 µg)

-

Test compound at various concentrations (and a DMSO control)

-

Nuclease-free water to adjust the volume.

-

-

Add 1-2 units of human Topoisomerase IIα to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

Expected Results: In the presence of an effective catalytic inhibitor like an this compound derivative, the amount of relaxed DNA will decrease in a dose-dependent manner, while the supercoiled DNA band will remain prominent.

Topoisomerase II-mediated DNA Cleavage Assay

This assay is crucial to differentiate between topoisomerase poisons and catalytic inhibitors.

Principle: Topoisomerase poisons stabilize the cleavage complex, leading to an accumulation of linearized DNA (Form III) from a supercoiled plasmid substrate. Catalytic inhibitors do not stabilize this complex and therefore do not produce significant amounts of linear DNA.[15]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα

-

Cleavage Assay Buffer (similar to relaxation buffer, ATP may be optional for some compounds)[15]

-

Test compound (this compound derivative) and a known Topo II poison (e.g., etoposide) as a positive control

-

SDS (0.2-0.5% final concentration)

-

Proteinase K (0.1-0.5 mg/mL final concentration)

-

Loading Dye

-

Agarose gel (1% in TBE or TAE buffer)

-

DNA stain

Procedure:

-

Set up the reaction mixture as described for the relaxation assay, including controls with a known Topo II poison.

-

Incubate with Topoisomerase IIα at 37°C for 30 minutes.

-

Stop the reaction by adding SDS and then Proteinase K.

-

Incubate at 37-50°C for another 30 minutes to digest the protein.[1][15]

-

Add loading dye and load the samples onto an agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the DNA bands.

Expected Results:

-

The positive control (etoposide) will show a significant increase in the linear DNA band (Form III).

-

An this compound derivative, acting as a catalytic inhibitor, will not cause a significant increase in the linear DNA band compared to the enzyme-only control.

Experimental and Drug Development Workflow

The process of identifying and developing a novel topoisomerase inhibitor like an this compound derivative follows a structured workflow from initial screening to preclinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]

- 12. Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of anthracenyl-amino acid conjugates as topoisomerase I and II inhibitors that circumvent drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

Structure-Activity Relationship of Acranil Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Antiviral Potential of Acranil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogues, focusing on their potential as antiviral agents. This compound, a 9-aminoacridine (B1665356) derivative, belongs to a class of compounds known for their broad biological activities, including antiviral, antibacterial, and anticancer properties. This document summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these analogues, and visualizes the proposed mechanisms of action to facilitate further research and development in this area.

Core Structure and Antiviral Activity

This compound analogues are characterized by the tricyclic acridine (B1665455) core with an amino substituent at the 9-position. The antiviral activity of these compounds is significantly influenced by the nature of the substituents on both the acridine ring and the 9-amino group. Recent studies have highlighted the potential of these derivatives against a range of viruses, with a particular focus on coronaviruses.

Quantitative Structure-Activity Relationship Data

The antiviral efficacy of a series of 9-aminoacridine derivatives, structurally related to this compound, has been evaluated against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) were determined to assess both the antiviral potency and the safety profile of these compounds. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the therapeutic window. A higher SI value indicates a more favorable safety profile.

The following table summarizes the in vitro activity of key this compound analogues against the BetaCoV/France/IDF0372/2020 strain of SARS-CoV-2 in U2-OS ACE2 GFP cells.

| Compound | R1 | R2 | Side Chain at 9-amino | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Quinacrine | 6-Cl | 2-OCH3 | N,N-diethylpentan-1-amine | > 1.0 | > 10 | > 10 |

| 7e | 7-Cl | 2-OCH3 | N'-(acridin-9-yl)-N,N-dimethylethane-1,2-diamine | ≤ 0.42 | ≥ 4.41 | > 10 |

| 7g | 7-Cl | 2-OCH3 | N,N-dimethyl-N'-(2-methoxyacridin-9-yl)propane-1,3-diamine | ≤ 0.42 | ≥ 4.41 | > 10 |

| 9c | 6,9-dichloro | - | N,N-diethylpentan-1-amine | ≤ 0.42 | ≥ 4.41 | > 10 |

| 8a | 6-Cl | - | N,N-diethylpentan-1-amine | ≤ 0.42 | < 4.41 | < 10 |

| 9a | 6-Cl | - | N'-(6-chloro-2-methoxyacridin-9-yl)-N,N-dimethylethane-1,2-diamine | ≤ 0.42 | < 4.41 | < 10 |

| 7b | 7-Cl | 2-OCH3 | N'-(7-chloro-2-methoxyacridin-9-yl)-N,N-dimethylethane-1,2-diamine | ≤ 0.42 | < 4.41 | < 10 |

Data extracted from "Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity".[1][2]

Key SAR Observations:

-

Substitution on the Acridine Ring: The position and nature of substituents on the acridine core play a crucial role in antiviral activity and cytotoxicity. For instance, compounds with a 7-chloro substituent (e.g., 7e, 7g) demonstrated high potency and selectivity.[1][2]

-

Side Chain at the 9-amino Position: The structure of the side chain attached to the 9-amino group significantly impacts the biological activity. Analogues with a diamine side chain, such as in compounds 7e and 7g, exhibited strong antiviral effects.[1][2]

-

Cytotoxicity: While several analogues displayed potent antiviral activity, some also showed considerable cytotoxicity, highlighting the importance of optimizing the structure to improve the selectivity index.[1][2]

Experimental Protocols

General Synthesis of 9-Aminoacridine Analogues

The synthesis of the 9-aminoacridine analogues typically follows a two-step procedure.[1][2]

Step 1: Synthesis of Aryl Carboxylic Acids Aryl carboxylic acids are prepared via an Ullmann reaction, where commercial aryl chlorides are condensed with arylamines.

Step 2: Cyclization and Amination The resulting aryl carboxylic acids undergo cyclization using phosphorus oxychloride to yield the intermediate 9-chloroacridines. These intermediates are then reacted with the desired amines in a solvent such as DMF at elevated temperatures (reflux or 100 °C) to afford the final 9-aminoacridine products.[1][2]

References

Acranil and its Derivatives: A Technical Guide on Anticancer Mechanisms and Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acranil, identified chemically as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol, is a derivative of 9-aminoacridine (B1665356).[1] The acridine (B1665455) scaffold is a well-established pharmacophore in oncology, with numerous derivatives investigated for their potent anticancer activities. These compounds are known to exert their cytotoxic effects through multiple mechanisms, primarily by targeting cellular DNA and key signaling pathways. Due to a scarcity of publicly available data specifically on this compound, this guide will provide a comprehensive overview of the anticancer properties of the broader class of 9-aminoacridine derivatives, which are expected to share mechanistic similarities with this compound. This document will detail their effects on various cancer cell lines, outline common experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Mechanism of Action of 9-Aminoacridine Derivatives

The anticancer effects of 9-aminoacridine derivatives are multifaceted. The planar tricyclic acridine ring system allows these molecules to intercalate between the base pairs of DNA, leading to a cascade of cellular events that inhibit cancer cell proliferation and induce cell death.[2][3]

Key mechanisms of action include:

-

DNA Intercalation and Topoisomerase Inhibition: By inserting into the DNA helix, acridine derivatives can interfere with the functions of topoisomerase I and II, enzymes crucial for DNA replication and repair. This interference leads to the stabilization of DNA-topoisomerase complexes, resulting in DNA strand breaks and ultimately triggering apoptosis.[4][5][6]

-

Cell Cycle Arrest: The DNA damage caused by these compounds often leads to the activation of cell cycle checkpoints, causing arrest at various phases, most notably the G2/M phase. This prevents the cancer cells from dividing and proliferating.[2][7]

-

Induction of Apoptosis: 9-aminoacridine derivatives are potent inducers of programmed cell death (apoptosis). This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspases.[4][7]

-

Modulation of Signaling Pathways: These compounds have been shown to modulate several critical signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways.[1][8][9] By inhibiting pro-survival pathways and activating tumor suppressor pathways, they contribute to the selective killing of cancer cells.

Quantitative Data: In Vitro Cytotoxicity of 9-Aminoacridine Derivatives

The cytotoxic potential of various 9-aminoacridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values for several 9-aminoacridine derivatives from published studies. It is important to note that these are not values for this compound itself but for structurally related compounds.

Table 1: IC50 Values of Selected 9-Aminoacridine Derivatives in Various Cancer Cell Lines

| Compound Reference | Cancer Cell Line | Cell Type | IC50 (µM) |

| Compound 9[2] | A-549 | Lung Carcinoma | 18.75 µg/ml |

| Compound 9[2] | HeLa | Cervical Cancer | 13.75 µg/ml |

| Compound 7c[6] | HepG2 | Liver Carcinoma | 7.33 |

| Compound 8b[6] | HCT-116 | Colon Carcinoma | 9.39 |

| Compound 8b[6] | MCF-7 | Breast Carcinoma | 8.83 |

| Compound 4e[10] | HeLa | Cervical Cancer | 14.75 |

| Compound 4e[10] | A-549 | Lung Carcinoma | 17.75 |

| Compound 3b[11] | A-549 | Lung Carcinoma | 78.04 µg/ml |

Note: IC50 values may vary depending on the specific experimental conditions, such as incubation time and assay method.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of 9-aminoacridine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound (e.g., an this compound derivative) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the complete cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.[12]

-

Data Acquisition and Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.[12]

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the 9-aminoacridine derivative for a specific duration. Both adherent and floating cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed to generate a histogram that shows the number of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated with the compound and then harvested.

-

Staining: The cells are washed and resuspended in an Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry and Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by 9-aminoacridine derivatives and a general experimental workflow for their evaluation.

Conclusion

This compound, as a member of the 9-aminoacridine family, holds potential as an anticancer agent. While specific data on this compound is limited, the extensive research on related derivatives provides a strong foundation for understanding its likely mechanisms of action. These compounds are potent cytotoxic agents that function through a multi-targeted approach, including DNA intercalation, topoisomerase inhibition, cell cycle arrest, and the induction of apoptosis via modulation of key signaling pathways. Further research is warranted to specifically elucidate the anticancer profile of this compound and to explore its therapeutic potential in various cancer types. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this promising class of compounds.

References

- 1. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chalcone-Acridine Hybrid Suppresses Melanoma Cell Progression via G2/M Cell Cycle Arrest, DNA Damage, Apoptosis, and Modulation of MAP Kinases Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Preliminary Investigation of Acranil Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acranil (also known as Chlormetacrine) is a compound belonging to the acridine (B1665455) class of molecules.[1][2][3] Acridine derivatives have historically been a subject of interest in oncology due to their cytotoxic properties, which are primarily attributed to their ability to intercalate with DNA and potentially inhibit topoisomerase enzymes. This guide provides a framework for the preliminary in vitro investigation of this compound's cytotoxicity, outlining established experimental protocols and the theoretical basis for its mechanism of action. While specific quantitative cytotoxicity data for this compound is not extensively available in the public domain, this document serves as a comprehensive resource for researchers initiating studies on this or similar acridine derivatives.

Introduction to this compound and Acridine Derivatives

This compound, chemically identified as 1-[(6-chloro-2-methoxyacridin-9-yl)amino]-3-(diethylamino)propan-2-ol, is a derivative of acridine.[1] The planar tricyclic structure of the acridine core is a key feature that allows these molecules to insert themselves between the base pairs of DNA, a process known as intercalation.[4] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4] Furthermore, some acridine derivatives have been shown to act as topoisomerase inhibitors, enzymes crucial for resolving DNA topological challenges during various cellular processes. By stabilizing the topoisomerase-DNA complex, these inhibitors can induce single or double-strand DNA breaks, triggering cell death pathways.[4]

Postulated Mechanisms of this compound Cytotoxicity

Based on the known activities of acridine compounds, the cytotoxic effects of this compound are likely mediated through one or more of the following mechanisms:

-

DNA Intercalation: The planar acridine ring of this compound is expected to intercalate into the DNA double helix. This physical insertion can distort the DNA structure, interfering with the binding of DNA and RNA polymerases and thereby inhibiting replication and transcription.

-

Topoisomerase Inhibition: this compound may function as a topoisomerase inhibitor. By stabilizing the covalent complex between topoisomerase and DNA, the religation of the DNA strand(s) is prevented, leading to the accumulation of DNA strand breaks. These breaks are recognized by the cell's DNA damage response system, which can initiate apoptotic cell death.

-

Induction of Apoptosis: The cellular damage caused by DNA intercalation and/or topoisomerase inhibition is a potent trigger for apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Protocols for Cytotoxicity Assessment

A preliminary investigation into the cytotoxicity of this compound would involve a series of in vitro assays to quantify its effects on cancer cell lines and elucidate its mechanism of action.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration-dependent effect of this compound on the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Flow Cytometry

To confirm that cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Data Presentation

Quantitative data from cytotoxicity studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| HepG2 | Liver Cancer | Data to be determined |

| HCT116 | Colon Cancer | Data to be determined |

This table serves as a template for presenting experimentally determined IC50 values.

Visualization of Postulated Signaling Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes and experimental procedures involved in the study of this compound's cytotoxicity.

Caption: Workflow for the in vitro assessment of this compound cytotoxicity.

Caption: Postulated apoptotic signaling pathways induced by this compound.

Conclusion

While this compound's specific cytotoxic profile requires empirical determination, its classification as an acridine derivative provides a strong rationale for investigating its potential as an anticancer agent. The methodologies and theoretical frameworks presented in this guide offer a robust starting point for researchers to conduct a preliminary investigation into the cytotoxicity of this compound. Such studies are crucial for uncovering the therapeutic potential of novel and existing chemical entities in the field of oncology. Further research should also aim to identify the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

References

Acranil: A Technical Guide on a Promising Acridine-Based Antimalarial Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the continuous emergence of drug-resistant Plasmodium parasites. This necessitates the exploration of novel and effective antimalarial agents. Acridine (B1665455) derivatives, a class of compounds with a long history in antimalarial research, have demonstrated renewed promise. This technical guide focuses on Acranil and its analogues, providing a comprehensive overview of their potential as antimalarial compounds. We delve into their mechanism of action, structure-activity relationships, and a summary of their in vitro and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development in this area.

Introduction

The acridine scaffold has been a cornerstone in the development of synthetic antimalarial drugs.[1] this compound and its related compounds are 9-aminoacridine (B1665356) derivatives that have shown significant activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.[1][2] The core mechanism of action for many of these compounds is believed to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite within the host's red blood cells.[3][4] This guide synthesizes the current knowledge on this compound-like compounds, offering a technical resource for the scientific community.

Mechanism of Action

The primary proposed mechanism of action for this compound and related acridine derivatives is the inhibition of β-hematin formation, which is the synthetic equivalent of hemozoin.[3][4] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into the inert crystalline hemozoin.[5][6] Acridine compounds are thought to interfere with this process.

Key aspects of the mechanism include:

-

Complex Formation: These compounds can form complexes with hematin (B1673048) (ferriprotoporphyrin IX).[4]

-

Inhibition of Polymerization: By binding to heme, they cap the growing heme polymer chain, preventing further sequestration of toxic heme.[5] This leads to an accumulation of free heme, which is toxic to the parasite.[7]

Some 9-anilinoacridine (B1211779) compounds have also been shown to target parasite DNA topoisomerase II, suggesting a potential dual mechanism of action which could help in delaying the onset of drug resistance.[4]

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity and cytotoxicity of various acridine derivatives, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Antimalarial Activity of Acridine Derivatives against P. falciparum

| Compound/Analogue | Strain (CQ-Susceptibility) | IC50 (µM) | Reference |

| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | 3D7 (Susceptible) | ≤ 0.07 | [3] |

| W2 (Resistant) | ~ 0.3 | [3] | |

| Bre1 (Resistant) | ~ 0.3 | [3] | |

| FCR3 (Resistant) | ~ 0.3 | [3] | |

| Acridine Derivative (Compound 11) | 3D7 (Susceptible) | 0.13 - 0.20 | [1] |

| W2, Bre, FCR3 (Resistant) | 0.13 - 0.20 | [1] | |

| 1'-NHSO2Me-3,6-diCl-9-anilinoacridine (Compound 13) | - | 0.062 (mM) | [4] |

| Chloroquine | 3D7 (Susceptible) | ~ 0.07 | [3] |

| W2, Bre1, FCR3 (Resistant) | > 0.3 | [3] | |

| - | 0.125 (mM) | [4] |

Note: The IC50 for compound 13 and Chloroquine from reference[4] is for the inhibition of β-hematin formation, not parasite growth, and is in mM.

Table 2: Cytotoxicity of Acridine Derivatives

| Compound/Analogue | Cell Line | Cytotoxicity Metric | Value | Reference |

| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | Human KB cells | Selectivity Index | Promising | [3] |

| Acridine-Artemisinin Hybrid (Compound 31b) | - | - | - | [1] |

Structure-Activity Relationship (SAR)

The antimalarial efficacy of acridine derivatives is strongly influenced by their chemical structure. Key findings from structure-activity relationship studies indicate that:

-

Positive Charges: The presence of two positive charges on the acridine molecule is often required for good antimalarial activity.[1][3]

-

Substituents on the Acridine Ring: 6-chloro and 2-methoxy substituents on the acridine ring have been shown to be important for potency.[2][3]

-

Side Chain: A short aminoalkyl chain at position 9 of the acridine ring is crucial for antimalarial activity against blood-stage parasites.[1]

-

3,6-Diamino Substitution: 3,6-diamino substitution on the acridine ring of 9-anilinoacridines can significantly improve parasiticidal activity by targeting DNA topoisomerase II.[4]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for the evaluation of this compound-like compounds.

In Vitro Antimalarial Activity Assay

The in vitro activity of compounds against P. falciparum is commonly determined using a radioisotopic or colorimetric method.

Protocol: [3H]-Hypoxanthine Incorporation Assay [8]

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.

-

Assay Setup: Asynchronous parasite cultures (primarily ring stages) with a defined parasitemia and hematocrit are aliquoted into 96-well plates. The drug dilutions are added to the wells.

-

Radiolabeling: After a specific incubation period (e.g., 24 hours), [3H]-hypoxanthine is added to each well. Hypoxanthine is a precursor for nucleic acid synthesis and is readily taken up by the parasites.

-

Incubation and Harvesting: The plates are incubated for another period (e.g., 24 hours) to allow for the incorporation of the radiolabel. The cells are then harvested onto glass fiber filters.

-

Measurement: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The results are expressed as the 50% inhibitory concentration (IC50), which is the drug concentration that reduces [3H]-hypoxanthine incorporation by 50% compared to drug-free controls.

β-Hematin (Hemozoin) Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin from heme.

Protocol: Spectrophotometric Microassay [9]

-

Reagent Preparation: A solution of hemin (B1673052) (ferriprotoporphyrin IX) is prepared in a suitable solvent (e.g., DMSO). The test compounds are also dissolved in the same solvent.

-

Assay Reaction: The hemin solution is added to a 96-well plate containing the test compounds at various concentrations. The polymerization reaction is initiated by the addition of an acetate (B1210297) buffer to achieve an acidic pH (e.g., pH 4.8).

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for β-hematin formation.

-

Centrifugation and Washing: The plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted heme is removed. The pellet is washed with a solvent like DMSO to remove any drug-heme complexes.

-

Solubilization and Measurement: The β-hematin pellet is solubilized in a basic solution (e.g., NaOH). The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits β-hematin formation by 50% compared to the control without any inhibitor.

Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxicity of the compounds against mammalian cells, providing an indication of their selectivity.

Protocol: MTT Assay [10]

-

Cell Culture: A human cell line (e.g., KB cells or HepG2 cells) is cultured in appropriate medium and conditions.

-

Assay Setup: Cells are seeded into 96-well plates and allowed to attach overnight. The test compounds are then added at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is measured using a spectrophotometer at a wavelength of around 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells. The selectivity index (SI) can then be calculated as the ratio of CC50 to the antimalarial IC50.

Visualizations

Proposed Mechanism of Action of Acridine Antimalarials

Caption: Proposed mechanism of this compound action via inhibition of heme polymerization.

General Experimental Workflow for Antimalarial Drug Screening

References

- 1. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimalarial 9-Anilinoacridine Compounds Directed at Hematin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Malarial haemozoin/beta-haematin supports haem polymerization in the absence of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. A novel endogenous antimalarial: Fe(II)-protoporphyrin IX alpha (heme) inhibits hematin polymerization to beta-hematin (malaria pigment) and kills malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Targets of Acranil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract